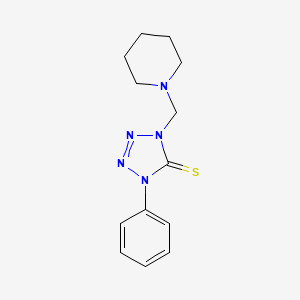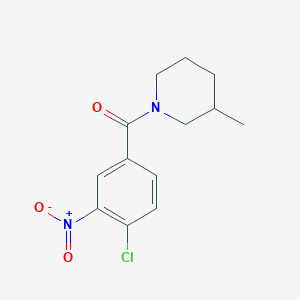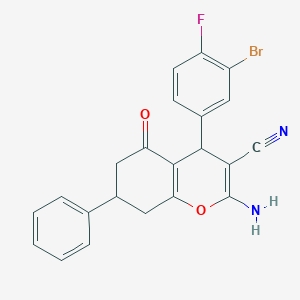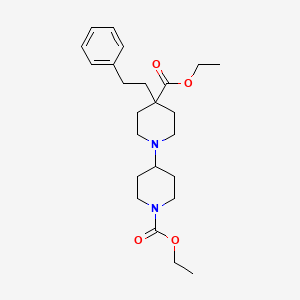
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione, also known as PTT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTT belongs to the class of tetrazole-thione derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes, such as thiol-containing enzymes, which are essential for the survival and growth of microorganisms and viruses. This compound may also interfere with the synthesis of nucleic acids, which are essential for the replication of microorganisms and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is its broad-spectrum antimicrobial and antiviral activity. It has been found to be effective against a wide range of microorganisms and viruses, including drug-resistant strains. This compound also has low toxicity and is well-tolerated in animals. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione. One of the directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action to better understand its biological activity. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective antimicrobial, antiviral, and anticancer agents.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione involves the reaction of 1-phenyl-1,2,3,4-tetrazole-5-thiol with 1-chloromethyl-4-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. This compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza virus.
Propriétés
IUPAC Name |
1-phenyl-4-(piperidin-1-ylmethyl)tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c19-13-17(11-16-9-5-2-6-10-16)14-15-18(13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWAABANUDXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)

![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4935686.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
